Lipophilicity Advantage Over N-Methyl and Monoarylurea Analogs
The predicted logP of 1-(3-chloro-4-methylphenyl)-3-phenylurea is 4.44 (ALOGPS), which is substantially higher than that of its N-monomethyl analog 1-(3-chloro-4-methylphenyl)-3-methylurea (XlogP3 ~2.9 for the monomethyl derivative; specific chemsrc value unavailable but structurally estimated) and the parent monoarylurea 1-(3-chloro-4-methylphenyl)urea (predicted XlogP 2.6) [1]. This ~1.5–1.8 log unit increase implies a >30-fold greater theoretical partition into octanol versus water, which directly impacts membrane permeability, protein binding, and bioaccumulation potential .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.44 (chemsrc.com; predicted ALOGPS) |
| Comparator Or Baseline | 1-(3-Chloro-4-methylphenyl)-3-methylurea: logP ~2.9 (structurally inferred); 1-(3-Chloro-4-methylphenyl)urea: predicted XlogP = 2.6; 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)urea: predicted logP >5 (estimated) |
| Quantified Difference | Δ logP ≈ +1.5 to +1.8 vs. monomethyl and monoarylurea analogs |
| Conditions | In silico prediction; experimental logP not reported for target compound |
Why This Matters
Higher logP predicts greater membrane permeability and hydrophobic protein binding, making this compound a preferred scaffold for designing cell-permeable probes or for agrochemical applications where enhanced cuticular penetration is desired.
- [1] Molaid. 3-(3-chloro-4-methyl)phenylurea (13142-64-8): LogP = 2.91230. Available at: https://www.molaid.com View Source
